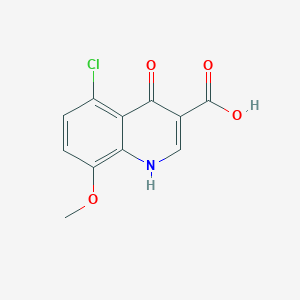![molecular formula C24H22N2O4 B6279682 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid CAS No. 1823652-01-2](/img/no-structure.png)
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid” is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acids typically starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Chemical Reactions Analysis
Fmoc amino acids are used as coupling agents in peptide synthesis . The Fmoc group can be removed under basic conditions, which allows for the sequential addition of amino acids in solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The molecular weight of a similar compound, “(3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-2-yl)propanoic acid”, is 388.4 g/mol and its formula is C23H20N2O4 .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid' involves the protection of the amine group, followed by the coupling of the protected amine with the acid. The final step involves the deprotection of the amine group.", "Starting Materials": [ "9H-fluorene", "Methanol", "Sodium hydroxide", "Methanesulfonyl chloride", "Pyridine", "2-amino-3-(pyridin-4-yl)propanoic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Triethylamine", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "9H-fluorene is reacted with methanol and sodium hydroxide to form 9H-fluoren-9-ol", "9H-fluoren-9-ol is reacted with methanesulfonyl chloride to form 9-(methanesulfonyloxy)fluorene", "9-(methanesulfonyloxy)fluorene is reacted with pyridine and 2-amino-3-(pyridin-4-yl)propanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and dimethylformamide to form the protected amine intermediate", "The protected amine intermediate is deprotected using hydrochloric acid and sodium bicarbonate to form the final compound", "The final compound is extracted using ethyl acetate" ] } | |
Numéro CAS |
1823652-01-2 |
Nom du produit |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(pyridin-4-yl)methyl]propanoic acid |
Formule moléculaire |
C24H22N2O4 |
Poids moléculaire |
402.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



